(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid
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Overview
Description
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid is a synthetic amino acid derivative characterized by the presence of two amino groups and a trifluoromethyl group on a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable hexanoic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the trifluoromethyl group.
Substitution: Nucleophiles such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino groups.
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives, difluoromethyl or monofluoromethyl derivatives, and various amide or sulfonamide derivatives.
Scientific Research Applications
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while introducing fluorine atoms.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic and steric effects of fluorine.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Diaminohexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2R,5R)-2,5-Diamino-6-fluorohexanoic acid: Contains a single fluorine atom instead of three, leading to variations in reactivity and applications.
(2R,5R)-2,5-Diamino-6,6-difluorohexanoic acid: Contains two fluorine atoms, offering intermediate properties between the non-fluorinated and trifluoromethylated analogs.
Uniqueness
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity, biological activity, and potential applications. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound particularly valuable in fields requiring high specificity and stability.
Properties
Molecular Formula |
C6H11F3N2O2 |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4H,1-2,10-11H2,(H,12,13)/t3-,4-/m1/s1 |
InChI Key |
OFXDKSSZYVHWQA-QWWZWVQMSA-N |
Isomeric SMILES |
C(C[C@H](C(F)(F)F)N)[C@H](C(=O)O)N |
Canonical SMILES |
C(CC(C(F)(F)F)N)C(C(=O)O)N |
Origin of Product |
United States |
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